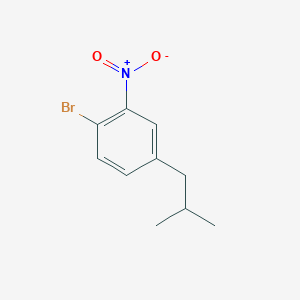

1-Bromo-4-isobutyl-2-nitrobenzene

Vue d'ensemble

Description

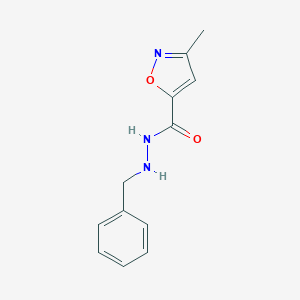

The compound 1-Bromo-4-isobutyl-2-nitrobenzene is a derivative of nitrobenzene, which is a class of organic compounds characterized by a nitro group (-NO2) attached to a benzene ring. This particular derivative also contains a bromine atom and an isobutyl group attached to the benzene ring. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related bromo-nitrobenzene compounds has been explored in several studies. For instance, 1-Bromo-2,4-dinitrobenzene has been synthesized from bromobenzene by nitration in water, achieving a high yield of 94.8% and a product purity greater than 99.0% . This suggests that similar synthetic routes could potentially be applied to the synthesis of 1-Bromo-4-isobutyl-2-nitrobenzene, with modifications to introduce the isobutyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives can be complex, as evidenced by the crystal and molecular structure analysis of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene, which revealed a nearly planar central eight atoms of the molecule . Similarly, the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione showed significant conformational disorder in the 4-bromobenzylidene group and one of the methyl groups of the isobutyl unit . These findings indicate that the molecular structure of 1-Bromo-4-isobutyl-2-nitrobenzene would likely exhibit unique geometric and electronic characteristics due to the presence of its substituents.

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzene compounds in various solvents and conditions has been a subject of research. For example, the radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in a room temperature ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been demonstrated as a route for the formation of arylzinc compounds . These studies suggest that 1-Bromo-4-isobutyl-2-nitrobenzene could also participate in similar electrochemical reactions, potentially leading to the formation of novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure. The presence of the bromine atom and nitro group can impact the compound's boiling point, melting point, solubility, and density. The electronic properties of these compounds, as seen in dibenzopentalenes derived from 2-bromo-1-ethynylbenzenes, reveal highly amphoteric redox properties, which could also be expected for 1-Bromo-4-isobutyl-2-nitrobenzene . The substituents on the benzene ring can also affect the compound's ability to participate in various chemical reactions, such as electrophilic substitution or nucleophilic aromatic substitution.

Applications De Recherche Scientifique

Synthesis of 1-Bromo-4-nitrobenzene

- Scientific Field : Organic Chemistry

- Summary of Application : 1-Bromo-4-nitrobenzene is synthesized from bromobenzene through a process called nitration . This process involves electrophilic aromatic substitution reactions .

- Methods of Application : The electrophile, the nitronium ion, is produced from the reaction of nitric acid with sulfuric acid . The nitronium ion reacts with bromobenzene primarily at the ortho and para positions to form two products, 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene .

- Results or Outcomes : The para product, 1-bromo-4-nitrobenzene, has a melting point of 127°C . The ortho product has a melting point of 43°C . Both products form and crystallize together during the purification process .

Reactivity of the 1-bromo-4-nitrobenzene radical anion

- Scientific Field : Physical Chemistry

- Summary of Application : The radical anions of 1-bromo-4-nitrobenzene are shown to be reactive in a room temperature ionic liquid .

- Methods of Application : The reactivity of the radical anions of 1-bromo-4-nitrobenzene is studied using voltammetric measurements .

- Results or Outcomes : The radical anions react via a DISP type mechanism . This behavior contrasts with that in conventional non-aqueous solvents such as acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide .

Multistep Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : 1-Bromo-4-nitrobenzene can be used in multistep synthesis processes . This involves a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .

- Methods of Application : The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .

- Results or Outcomes : The end product of this multistep synthesis process is m-bromoaniline .

Synthesis of Polysubstituted Benzenes

- Scientific Field : Organic Chemistry

- Summary of Application : 1-Bromo-4-nitrobenzene can be used in the synthesis of polysubstituted benzenes . This involves a series of reactions including Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration .

- Methods of Application : The first step is a Friedel Crafts acylation, followed by a Clemmensen Reduction to convert the acyl group to an alkane, and finally nitration .

- Results or Outcomes : The end product of this synthesis process is 4-bromo-2-nitrotoluene .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-4-(2-methylpropyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEAEAIYPYXSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615669 | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isobutyl-2-nitrobenzene | |

CAS RN |

1242336-57-7 | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)